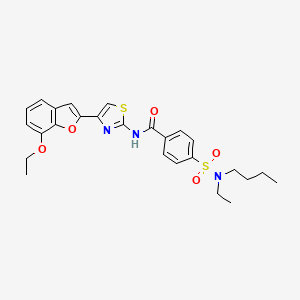
4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives has been explored in the context of developing compounds with potential biological activities. In one study, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines led to the creation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides. These compounds were synthesized and their structures confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. This process highlights the potential for creating a diverse range of benzamide derivatives with varying substituents, which could include the synthesis of "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" by similar methods .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The confirmation of the structure of synthesized compounds in the study was achieved through IR, NMR, and 1H NMR spectroscopy, as well as mass spectrometry. These techniques are essential for verifying the presence of specific functional groups and the overall molecular framework, which in the case of "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" would include the benzofuran, thiazole, and sulfamoyl moieties .
Chemical Reactions Analysis
The synthesis of benzamide derivatives involves chemical reactions that introduce various functional groups to the benzamide core. The study does not detail the specific reactions used to synthesize "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide," but it can be inferred that similar reactions could be employed, such as nucleophilic substitution or amidation, to introduce the sulfamoyl and ethoxybenzofuran groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the study does not provide specific data on the compound , it does mention the evaluation of analgesic and antimicrobial activities, as well as acute toxicity. These properties are indicative of the compound's interaction with biological systems and its potential therapeutic applications. The relationship between the structure and biological activity is crucial, as it can guide the design of new compounds with improved efficacy and safety profiles .
Biological Activity
The biological activity of benzamide derivatives is a key area of interest. The compounds synthesized in the study showed analgesic and antimicrobial activities, with some exhibiting comparable or superior effects to reference drugs. This suggests that "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" could also possess significant biological activities, which would be worth investigating in detail. The acute toxicity of the most active compounds was determined, providing insight into their safety for potential therapeutic use .
Scientific Research Applications
Anticancer Potential : Some derivatives of this compound have been synthesized and shown significant anticancer activities. For instance, derivatives were synthesized and evaluated against several cancer cell lines, showing moderate to excellent activity, in some cases surpassing the reference drug etoposide (Ravinaik et al., 2021).
Antifungal Activity : Certain benzamide derivatives were synthesized and found to possess potential antifungal properties. These compounds were tested for their antifungal activity and showed promising results, indicating their potential application in developing antifungal agents (Narayana et al., 2004).
Antimicrobial Properties : A range of nitrogen-containing heterocyclic systems, including derivatives of this compound, were synthesized and evaluated for their antimicrobial and antifungal activities. The compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
COX-1/COX-2 Inhibitory and Analgesic Activities : Novel heterocyclic compounds derived from this class were synthesized and screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, and demonstrated significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Cytotoxic Evaluation : Various benzamide derivatives were synthesized and evaluated for their cytotoxic properties. Some of these compounds showed significant cytotoxicity against cancer cell lines, highlighting their potential use in developing cancer therapeutics (Nam et al., 2010).
properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-4-7-15-29(5-2)36(31,32)20-13-11-18(12-14-20)25(30)28-26-27-21(17-35-26)23-16-19-9-8-10-22(33-6-3)24(19)34-23/h8-14,16-17H,4-7,15H2,1-3H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYJSFRPWSOVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)

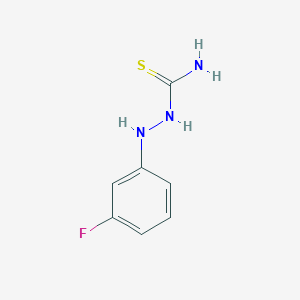
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)
![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)
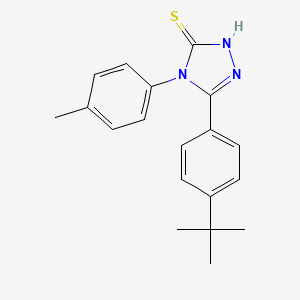
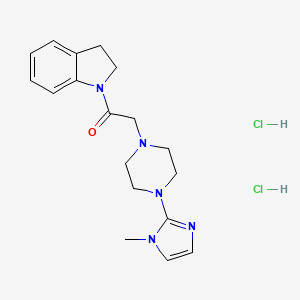
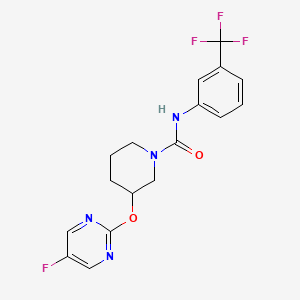
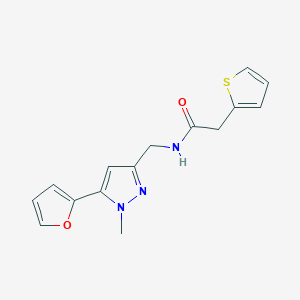
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)